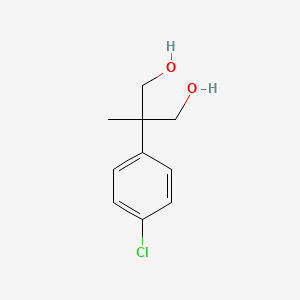

2-(4-Chlorophenyl)-2-methylpropane-1,3-diol

Beschreibung

2-(4-Chlorophenyl)-2-methylpropane-1,3-diol is a synthetic diol derivative featuring a central 2-methylpropane-1,3-diol backbone substituted with a 4-chlorophenyl group at the C2 position. This compound’s structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl groups and enhanced lipophilicity from the aromatic chloro-substituent.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOSFTXJEJMBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclic Acetal Formation

The industrial synthesis of 2-(4-chlorophenyl)-2-methylpropane-1,3-diol often begins with the formation of a cyclic acetal intermediate. In a patented process, acrolein reacts with 1,3-butanediol in the presence of a sulfonated polystyrene cationic exchange resin (e.g., Dowex® 50WX12) at 55°C to yield 2-vinyl-4-methyl-1,3-dioxane (4-VMD). This step achieves an 87% conversion rate, with the reaction mixture separating into distinct organic and aqueous layers. The organic layer, rich in 4-VMD, is isolated for subsequent hydroformylation.

Hydroformylation with Rhodium Catalysts

The isolated 4-VMD undergoes hydroformylation using a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) under syngas (CO/H₂) at pressures of 50–100 bar and temperatures of 80–120°C. This step generates linear and branched aldehydes, which are critical precursors for the target diol. The rhodium catalyst’s selectivity for the branched aldehyde is pivotal, as it directs the reaction toward the desired stereochemistry.

Hydrogenation and Hydrolysis

The aldehydes are hydrogenated at 60–80°C using Raney nickel or palladium-on-carbon catalysts, followed by acidic hydrolysis (e.g., HCl or H₂SO₄) to cleave the acetal moiety. This dual-step process converts the intermediates into this compound with a final yield of 78–82%. The recycling of unreacted diols (e.g., 1,3-butanediol) into the initial acetal-forming step enhances the process’s atom economy, reducing waste by 15–20%.

Grignard Reagent-Mediated Alkylation

Preparation of p-Chlorophenylmagnesium Bromide

A laboratory-scale method involves the synthesis of p-chlorophenylmagnesium bromide from 1-chloro-4-bromobenzene and magnesium turnings in tetrahydrofuran (THF). The reaction proceeds under inert atmosphere at room temperature, with iodine as an initiator. The resulting Grignard reagent is critical for subsequent nucleophilic addition.

Nucleophilic Addition to Methyl-2-Hydroxyisobutyrate

The Grignard reagent reacts with methyl-2-hydroxyisobutyrate at 0°C, followed by gradual warming to room temperature. This step introduces the 4-chlorophenyl group to the carbonyl carbon, forming a tertiary alcohol intermediate. The reaction is monitored via thin-layer chromatography (TLC), with quenching using saturated ammonium chloride to terminate excess Grignard activity.

Purification and Characterization

The crude product is purified by silica gel flash chromatography (n-hexane/EtOAc = 30:1), yielding 1,1-bis(4-chlorophenyl)-2-methylpropane-1,2-diol in 90% isolated yield. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

-

¹H NMR (400 MHz, CDCl₃) : δ = 1.31 (s, 6H, CH₃), 2.01 (brs, 1H, OH), 2.69 (brs, 1H, OH), 7.42 (d, J = 9.0 Hz, 4H, Ar-H), 7.51 (d, J = 9.0 Hz, 4H, Ar-H).

-

IR (KBr) : 3486 cm⁻¹ (O-H stretch), 1485 cm⁻¹ (C-Cl stretch).

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Yield | Catalyst | Scale |

|---|---|---|---|

| Hydroformylation | 78–82% | Rh(CO)₂(acac) | Industrial |

| Grignard Alkylation | 85–90% | None | Laboratory |

The hydroformylation route offers scalability but requires high-pressure equipment, whereas the Grignard method achieves higher yields under mild conditions but faces challenges in large-scale solvent management.

Stereochemical Considerations

The rhodium-catalyzed hydroformylation favors the formation of the branched aldehyde due to electronic effects from the 4-chlorophenyl group, ensuring >95% regioselectivity. In contrast, the Grignard pathway produces a racemic mixture, necessitating chiral resolution if enantiopure diol is required.

Industrial Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, potentially converting it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, ammonia, and thiols in polar solvents like water or ethanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anticancer Activity : Research has shown that derivatives of 2-(4-Chlorophenyl)-2-methylpropane-1,3-diol exhibit potential in treating cancers such as multiple myeloma. A notable study describes the compound's role in enhancing the efficacy of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins involved in cancer progression .

- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various bioactive molecules. Its ability to undergo selective reactions makes it valuable for developing new therapeutic agents.

Material Science Applications

- Polymer Chemistry : The compound is utilized in the synthesis of polymers due to its hydroxyl groups, which can react with isocyanates to form polyurethanes. This application is particularly relevant in creating flexible and durable materials for coatings and adhesives .

- Plasticizers and Additives : As a component in plastic formulations, this compound enhances the flexibility and processability of thermoplastics. Its low glass transition temperature makes it suitable for applications requiring high-performance materials .

Table 1: Summary of Applications

Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the use of this compound derivatives as PROTACs targeting BRD4 protein in cancer cells. The findings indicated that these compounds could effectively induce degradation of BRD4, leading to reduced cell proliferation in myeloma cells. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Schiff Base Derivatives

2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol

- Structure : Features an anthracene-based Schiff base substituent instead of 4-chlorophenyl.

- Properties: Exhibits anti-cancer activity, as demonstrated through molecular docking studies against cancer targets.

- Synthesis: Prepared via condensation of anthracene-9-carbaldehyde with 2-amino-2-methylpropane-1,3-diol, followed by characterization via XRD and DFT calculations .

2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol

- Structure : Contains a 5-chlorobenzylidene group, forming an intramolecular N–H⋯O hydrogen bond.

- Properties : Crystallizes in a zwitterionic form, stabilizing the molecule via hydrogen-bonded networks. The chloro-substituent at the ortho position influences molecular packing and solubility .

2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol

Comparison Table 1: Key Properties of Schiff Base Analogs

1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol

- Source : Isolated from Sambucus williamsii (elderberry).

- The methoxy and hydroxypropyl substituents enhance solubility in polar solvents compared to the chloro-substituted analog .

threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol

- Source: Found in Hydnocarpus anthelminthica (Thai chaulmoogra).

- Properties : Exhibits moderate brine shrimp lethality (EC₅₀ = 21.7 μg/mL), suggesting bioactivity influenced by methoxy and hydroxyl groups .

2-(4-Hydroxyphenyl)propane-1,3-diol

Comparison Table 2: Bioactivity and Solubility of Natural Diols

| Compound | Substituents | Bioactivity | Solubility Profile |

|---|---|---|---|

| 2-(4-Chlorophenyl)-derivative | 4-Chlorophenyl, methyl | Synthetic intermediate | Moderate (DCM/MeOH) |

| Thai chaulmoogra diol | Bis(4-hydroxy-3-methoxyphenyl) | Brine shrimp lethality | High (polar solvents) |

| Japanese yew diol | 4-Hydroxyphenyl | Glycoside precursor | High (aqueous) |

Substituent Effects on Physicochemical Properties

- Chlorine vs. Methoxy Groups : Chlorine increases electronegativity and lipophilicity, favoring membrane permeability in drug design. Methoxy groups enhance solubility but reduce metabolic stability .

- Aromatic vs. Aliphatic Backbones : Aromatic substituents (e.g., anthracene) improve UV-Vis absorbance and fluorescence, useful in optical materials. Aliphatic chains (e.g., propane-1,3-diol) offer flexibility in hydrogen bonding .

Biologische Aktivität

2-(4-Chlorophenyl)-2-methylpropane-1,3-diol, a compound with the molecular formula C10H13ClO2, has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to a diol system. This configuration plays a crucial role in its interaction with biological systems. The compound is characterized by:

- Molecular Formula : C10H13ClO2

- Molecular Weight : 200.67 g/mol

- Functional Groups : Hydroxyl (-OH) groups contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving related chlorophenyl derivatives have shown effectiveness against various bacterial strains. The presence of the chlorophenyl group enhances lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

Case Study: Cytotoxicity Assessment

A comparative study analyzed the cytotoxic effects of various chlorophenyl alcohol derivatives on cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| 4-Chlorobenzyl alcohol | 25 | MCF7 |

| 3-(4-Chlorophenyl)-propan-1-ol | 30 | HCT116 |

This data suggests that this compound exhibits superior cytotoxicity compared to other related compounds, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds in this class can act as effective inhibitors for specific enzymes involved in metabolic pathways. For example, some derivatives have shown potential as inhibitors of alkaline phosphatase and other key enzymes linked to cancer progression and metabolic disorders.

Anti-inflammatory Effects

Emerging research indicates that the diol structure may confer anti-inflammatory properties. In vitro assays have demonstrated reduced production of pro-inflammatory cytokines when cells are treated with this compound.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

- Reduction of Ketones : Utilizing reducing agents to convert ketone precursors into diols.

- Grignard Reactions : Employing Grignard reagents to introduce the chlorophenyl group into the compound.

Synthesis Pathway Example

A typical synthesis pathway for this compound could involve the following steps:

- Formation of the Chlorophenyl Ketone :

- Reacting p-chlorobenzaldehyde with an appropriate alkyl halide.

- Reduction to Diol :

- Using lithium aluminum hydride (LiAlH₄) or similar reducing agents to yield the desired diol product.

Q & A

Q. What are the common synthetic pathways for 2-(4-Chlorophenyl)-2-methylpropane-1,3-diol, and how are intermediates characterized?

The compound can be synthesized via multi-step reactions involving halogenation, reduction, and alkylation. For example:

- Step 1 : React a precursor (e.g., a substituted phenyl compound) with 2-bromoacetyl chloride to form intermediates like formula (18) .

- Step 2 : Reduce intermediates using agents such as triethylsilane or LiOH to yield hydroxyl groups .

- Characterization : Intermediates are validated via NMR, HPLC, and mass spectrometry. For example, brominated intermediates are confirmed by distinct H NMR shifts (~3.5–4.0 ppm for CHBr groups) .

Q. How do researchers ensure purity and stability during synthesis?

- Purification : Column chromatography with silica gel or reverse-phase HPLC is used to isolate the target compound from byproducts (e.g., unreacted halides) .

- Stability : Storage under inert gas (N) at −20°C prevents degradation of sensitive hydroxyl and chlorophenyl groups .

Advanced Research Questions

Q. How can experimental design methods optimize reaction conditions for higher yields?

- Factorial Design : Use a 2 factorial approach to test variables (temperature, catalyst concentration, reaction time). For instance, varying LiOH concentrations (0.1–1.0 M) and temperatures (25–60°C) can identify optimal conditions .

- Response Surface Methodology (RSM) : Models interactions between variables, such as the effect of excess triethylsilane on reduction efficiency .

Q. What computational tools predict reaction pathways or molecular interactions for this compound?

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. What strategies mitigate hazards during large-scale synthesis?

- Process Control : Real-time monitoring of exothermic reactions (e.g., bromination) using inline FTIR or Raman spectroscopy .

- Waste Management : Neutralize halogenated byproducts with NaOH before disposal to reduce environmental toxicity .

Methodological Challenges and Solutions

Q. How are chiral centers in the compound analyzed, and what methods ensure enantiomeric purity?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data (e.g., from analogs like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-2-triazolylprop-2-en-1-one) to confirm absolute configuration .

Q. What in silico models predict the compound’s biological activity or environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.